RU 24969 succinate
Description
Chemical Identity: This compound is the succinate salt (1:1 molar ratio) of 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, commonly known as RU-24969 hemisuccinate (IUPAC name: butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) . Its molecular formula is C₁₈H₂₂N₂O₅, with a molecular weight of 346.383 g/mol .
Pharmacological Profile:
RU-24969 is a selective agonist for 5-HT₁A (Ki = 0.38 nM) and 5-HT₁B (Ki = 2.5 nM) receptors . It exhibits:
- Pro-cognitive effects: Improved novel object recognition in rats at 1 mg/kg (i.p.) .
- Antidepressant-like activity: Reduced immobility in forced swim tests at 0.1 mg/kg (i.p.) .
- Modulation of neurotransmitter release: Dose-dependent inhibition of serotonin (5-HT) release in the ventral hippocampus and facilitation of dopamine (DA) release in the striatum .
- Dual effects on 5-HT release: At low concentrations, it inhibits 5-HT via autoreceptor activation; at higher concentrations, it enhances extracellular 5-HT by interacting with reuptake carriers .
Structural Features:
The indole core with a methoxy group at C5 and a 1,2,3,6-tetrahydro-4-pyridinyl (THP) moiety at C3 is critical for 5-HT₁A/B binding . The succinate counterion improves solubility and pharmacokinetics .
Properties
CAS No. |
107008-28-6 |
|---|---|
Molecular Formula |
C18H22N2O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C14H16N2O.C4H6O4/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
AFNQSRYIQUAMNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RU-24969; RU24969; RU 24969; RU 4969 hemisuccinate; RU24969 hemisuccinate; RU-24969 hemisuccinate |
Origin of Product |
United States |
Biological Activity
Butanedioic acid, compounded with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (1:1), is a complex molecule that combines an indole structure with a tetrahydropyridine moiety through a succinate linkage. This unique structural configuration suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula for this compound is C18H22N2O5. The presence of functional groups such as the indole ring and the butanedioic acid moiety allows for diverse chemical reactivity, including:
- Electrophilic Substitution : The aromatic nature of the indole ring facilitates reactions typical of aromatic compounds.
- Esterification Reactions : The butanedioic acid component can engage in esterification due to its carboxylic acid groups.
- Biochemical Interactions : The compound may act as a substrate or inhibitor in various biochemical pathways depending on the biological context.
Biological Activities
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
1. Pharmacological Potential
Preliminary studies suggest interactions with neurotransmitter receptors and metabolic enzymes. These interactions could elucidate its pharmacological profile and therapeutic potential, particularly in neuropharmacology and metabolic disorders.
3. Antitumor Properties
Indole compounds are recognized for their potential antitumor activity. They can inhibit cell proliferation and induce apoptosis in cancer cell lines. The structural features of butanedioic acid combined with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole may enhance its efficacy against cancer cells .
Comparative Analysis with Related Compounds
To better understand the biological activity of butanedioic acid compounded with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, a comparative analysis with related compounds is useful:
| Compound Name | Structure | % Inhibition/IC50 | Reference |
|---|---|---|---|
| Isatin-indole | C9H7N3O | 74.20% at 30 μM | Reddy et al., 2020 |
| Indole derivative with o-(RSO2)C6H4 group | Varies | 17.02 mM | Nakhi et al., 2011 |
| Tetracyclic indole derivatives | Varies | NA | Yadav et al., 2015 |
This table highlights that while butanedioic acid combined with the indole derivative has not been extensively studied for specific IC50 values or inhibition percentages, its structural similarities to other active compounds suggest potential efficacy in similar biological contexts .
Case Studies and Research Findings
While comprehensive case studies specifically targeting butanedioic acid compounded with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole are lacking, insights can be drawn from related research:
- Neuropharmacological Studies : Indole derivatives have been implicated in modulating neurotransmitter systems. For example, certain indoles have been shown to influence serotonin receptors and may offer insights into mood disorders and neurodegenerative diseases .
- Antimicrobial Research : Studies on indole-based compounds reveal significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that butanedioic acid combined with the indole derivative could be explored for its antimicrobial potential .
Scientific Research Applications
Butanedioic acid, compound with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (1:1), has potential applications across various scientific domains due to its unique structural features. This compound, which is a derivative of 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, has the molecular formula C18H22N2O5 and is characterized by an indole framework linked to a tetrahydropyridine ring and a methoxy group, along with a butanedioic acid moiety.
Scientific Research Applications
- Interaction Studies : Preliminary studies suggest that butanedioic acid, compound with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole interacts with neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions could help clarify its pharmacological profile and therapeutic potential.
- Biological Activities : Research indicates that butanedioic acid, compound with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole exhibits several biological activities.
- Anti-tubercular Agents : Indole derivatives, in general, have the potential to serve as anti-tubercular agents . Several indole scaffold-containing agents have been reported to inhibit cell wall biosynthesis by targeting specific enzymes or proteins .
- Mycolic Acid Inhibitors : Some potential indole-containing mycolic acid inhibitors have been reported, with studies including their synthesis and biological evaluation against different targets . The iso-indole-based compound 2-hydroxy-4-(4-nitro-1,3-dioxoisoindolin-2-yl) benzoic acid (IDDB40) exhibits strong activity against all strains of Mtb with mycolic acid inhibition and may be a potential anti-TB agent .
- Enzyme Inhibition: A series of isatin-indole derivatives have been reported to have potential CM inhibitory activity at nanomolar concentrations, with strong interaction also observed through in silico docking studies with CM .
Due to the presence of the indole ring, the compound can undergo electrophilic substitution reactions because of its aromatic nature. The butanedioic acid component allows for esterification reactions and potential interactions with nucleophiles. The succinate form of the compound indicates that it can participate in various biochemical pathways where it may act as a substrate or an inhibitor, depending on the biological context.
Table of Indole Derivatives and Their Anti-Tubercular Activity
| Sr. No. | Compound | % Inhibition/IC50 |
|---|---|---|
| 19. | Isatin-indole | 74.20% at 30 μM |
| 20. | Indole containing o-(RSO 2) C 6H 4 group | 17.02 mM |
| 21. | 3-{(5-Chloro-1-tosyl-1H-indol-2-yl)methyl}benzo[d][1,2,3] triazin-4(3H)-one | 78% at 30 μM |
| 22. | 7-Sulfonyl indole | 45% at 30 μM |
| 23. | 2-Chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline | 19.74 μM |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Compounds
Pharmacological Profiles
Table 2: Receptor Affinity and Functional Effects
Mechanistic and Functional Contrasts
Receptor Selectivity :
- RU-24969 targets 5-HT₁A/B , whereas EMD386088 acts on 5-HT₆/3 , and CP-94253 is 5-HT₁B-selective .
- TFMPP exhibits mixed activity at 5-HT₁B/2B/2C , making it less selective than RU-24969 .
Neurotransmitter Modulation: RU-24969 and 8-OH-DPAT both reduce 5-HT release via autoreceptors, but RU-24969 uniquely facilitates DA release . EMD386088’s 5-HT₆ agonism enhances cognition without affecting monoamine release .
Behavioral Outcomes: RU-24969’s pro-cognitive effects (1 mg/kg) are distinct from EMD386088’s anxiolytic actions . Unlike RU-24969, mCPP (a 5-HT₂C agonist) partially generalizes in drug discrimination studies, suggesting overlapping but non-identical mechanisms .
Structural Determinants of Activity :
- The methoxy group in RU-24969 is critical for 5-HT₁A/B binding, while EMD386088’s chloro and methyl groups confer 5-HT₆ affinity .
- Replacement of indole with pyrrolopyridine (CP-94253) shifts selectivity to 5-HT₁B .
Critical Analysis of Divergent Evidence
- Dual Effects of RU-24969: At low doses (0.25–5 mg/kg), it inhibits 5-HT release via 5-HT₁B autoreceptors , but at higher concentrations (1–10 μM), it enhances 5-HT release by blocking reuptake carriers .
- Species-Specific Responses : RU-24969’s facilitation of DA release is dose-dependent in rats , but its effects in primates (e.g., MPTP-treated marmosets) show interaction with L-DOPA-induced dyskinesia .
Q & A
Q. What are the primary receptor targets and binding affinities of this compound?
The compound acts as a potent agonist at 5-HT1A and 5-HT1B receptors, with Ki values of 0.38 nM and 2.5 nM, respectively, as determined via competitive radioligand binding assays using membrane preparations from transfected cell lines . It exhibits negligible affinity for 5-HT2 or 5-HT3 receptors at concentrations below 1 µM . To validate receptor specificity, researchers should employ selective antagonists (e.g., WAY100635 for 5-HT1A) in functional assays such as cAMP inhibition or calcium flux measurements.
Q. Which in vivo models are appropriate for assessing its pro-cognitive and antidepressant-like effects?
The novel object recognition (NOR) test and forced swim test (FST) in rats are validated models. In NOR, the compound (1 mg/kg, i.p.) reverses scopolamine-induced memory deficits by enhancing recognition index . In FST, it reduces immobility time (minimum effective dose = 0.1 mg/kg, i.p.), indicating antidepressant-like activity . Researchers should standardize dosing windows (e.g., 30 minutes pre-test for FST) and control for locomotor effects using open-field tests.
Q. What experimental approaches are used to study its impact on serotonin (5-HT) release dynamics?
Intracerebral microdialysis in freely moving rats is the gold standard. For example, infusion of the compound (1 mM) via a probe in the suprachiasmatic nucleus (SCN) reduces extracellular 5-HT levels by 43.9–69.8% at specific zeitgeber times (ZTs 3, 6, 15, 21), demonstrating circadian-dependent autoreceptor activity . Concurrent use of HPLC with electrochemical detection ensures precise quantification of 5-HT metabolites like 5-HIAA .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor activity (agonist vs. antagonist)?
Discrepancies (e.g., 5-HT6 antagonist activity in vs. 5-HT1A/B agonism in ) may arise from structural analogs or assay conditions. For instance, the compound in includes a sulfonylisoquinoline moiety absent in RU24969 (the free base). To clarify:
Q. How does circadian rhythm influence the compound’s efficacy in modulating 5-HT release?
The compound’s autoreceptor activity exhibits zeitgeber time (ZT)-dependent efficacy . At ZT 9 and 18 (corresponding to light-dark transitions), it fails to suppress 5-HT release in the SCN, likely due to circadian clock-driven changes in receptor coupling efficiency . Researchers should:
- Synchronize animal cohorts to a strict 12:12 LD cycle.
- Compare pharmacokinetics (e.g., brain penetration) across ZTs using LC-MS/MS.
- Pair microdialysis with electrophysiology to assess SCN neuronal firing rhythms .
Q. What strategies optimize synthesis and purity for research-scale production?
Synthesis involves condensation of 3-formyl-1H-indole derivatives with tetrahydropyridine precursors under acidic conditions (e.g., acetic acid/sodium acetate reflux) . Key steps:
- Purify intermediates via recrystallization (acetic acid/water mixtures) to achieve >97% purity .
- Characterize using HPLC-UV (C18 column, 254 nm) and high-resolution mass spectrometry (exact mass: 304.1526 for C16H20N2O4) .
- For salt forms (e.g., butanedioic acid complex), confirm stoichiometry via elemental analysis .
Q. How do 5-HT1B and 5-HT3 receptors interact to modulate hippocampal 5-HT release?
The compound’s 5-HT1B agonism reduces 5-HT release (IC50 = 10 nM in hippocampal microdialysis), while 5-HT3 activation (e.g., via 2-methyl-5-HT) increases it . To dissect this interplay:
- Co-infuse selective antagonists (e.g., metitepine for 5-HT1B, MDL72222 for 5-HT3) during microdialysis.
- Use knockout mouse models lacking 5-HT1B or 5-HT3 receptors.
- Apply fast-scan cyclic voltammetry in brain slices to resolve rapid release dynamics .
Methodological Notes
- Receptor Binding Assays : Use [³H]-8-OH-DPAT (5-HT1A) and [³H]-GR125743 (5-HT1B) with 0.1% ascorbic acid to prevent oxidation .
- Behavioral Tests : Control for strain differences (e.g., Sprague-Dawley vs. Wistar rats) and habituation protocols .
- Synthesis Scaling : Pilot reactions at <1 mmol to optimize yield before scaling to 10–50 mmol batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
